

# Application Notes and Protocols for Measuring Hippocampal Volume Following NSI-189 Treatment

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## Compound of Interest

Compound Name: OM-189

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These application notes provide a comprehensive guide to the techniques used to measure hippocampal volume, a key biomarker in assessing the therapeutic effects of the neurogenic compound NSI-189. The protocols detailed below are intended to provide standardized methods for acquiring reliable and reproducible data in both preclinical and clinical research settings.

## Introduction to NSI-189 and Hippocampal Volume

NSI-189 is an experimental drug that has been investigated for its potential to treat major depressive disorder (MDD), cognitive impairment, and other neurological conditions.[1][2] Its proposed mechanism of action involves the stimulation of neurogenesis, the process of generating new neurons, particularly within the hippocampus.[1][3][4] The hippocampus is a brain structure critical for learning, memory, and mood regulation. A reduction in hippocampal volume is a recognized characteristic in individuals with depression.[5][6] Preclinical studies in mice have suggested that NSI-189 can stimulate neurogenesis in the hippocampus and significantly increase its volume.[3][4] Consequently, measuring changes in hippocampal volume serves as a critical quantitative endpoint for evaluating the efficacy of NSI-189 and similar neurogenic compounds.

# Data Summary: Effects of NSI-189 on Hippocampal Volume

The following tables summarize the available quantitative data from preclinical and clinical studies investigating the effect of NSI-189 on hippocampal volume.

Table 1: Preclinical Studies on NSI-189 and Hippocampal Volume

Study Type	Animal Model	Treatment Group	Duration	Measurement Technique	Key Findings	Reference
In vivo	Healthy adult mice	NSI-189	28 days	Not specified	Significantly increased hippocampal volume.	<a href="#">[3]</a> <a href="#">[4]</a>
In vivo	Rat model of ischemic stroke	NSI-189	12 and 24 weeks	Histopathology (MAP2 immunoreactivity)	Significant increments in neurite outgrowth (a proxy for structural plasticity) in the hippocampus.	<a href="#">[7]</a> <a href="#">[8]</a>
In vivo	Irradiated rats	NSI-189	Not specified	Histological assessment (Nissl stained tissues)	No significant changes in hippocampal volume.	<a href="#">[9]</a>

Table 2: Clinical Studies on NSI-189 and Hippocampal Volume

Study Phase	Patient Population	Treatment Group	Duration	Measurement Technique	Key Findings	Reference
Phase 1B	Major Depressive Disorder	NSI-189 (40 mg, 80 mg, 120 mg daily)	28 days	Magnetic Resonance Imaging (MRI)	A modest, though not statistically significant, increase in the left hippocampal volume in the NSI-189-treated patients.	[3]

## Experimental Protocols

Two primary methods are employed for the accurate measurement of hippocampal volume: Magnetic Resonance Imaging (MRI) for in vivo analysis in human and animal studies, and stereology for ex vivo histological analysis, predominantly in animal models.

### Protocol 1: MRI-Based Manual Segmentation of the Hippocampus

Magnetic Resonance Imaging (MRI) is the gold-standard for in vivo measurement of hippocampal volume. Manual segmentation by a trained analyst remains the most accurate method. The following protocol is based on the principles of the EADC-ADNI Harmonized Protocol (HarP), which aims to standardize hippocampal segmentation.

#### 1. Image Acquisition:

- Acquire high-resolution T1-weighted structural MRI scans. A 3T scanner is recommended for optimal resolution.

#### 2. Software for Segmentation:

- Utilize software that allows for manual tracing of regions of interest (ROIs) in three-dimensional space, such as ITK-SNAP, FreeSurfer, or Slicer.

### 3. Segmentation Procedure (Coronal View):

- Anterior Hippocampus (Head):
  - Identify the most anterior slice where the hippocampus is visible.
  - Trace the grey matter of the hippocampus, using the surrounding white matter of the temporal lobe and the alveus as boundaries.
- Hippocampal Body:
  - Continue tracing slice-by-slice, defining the superior border by the alveus/fimbria and the inferior border by the white matter of the parahippocampal gyrus.
  - The medial border is defined by the ambient cistern.
- Posterior Hippocampus (Tail):
  - Trace the hippocampus as it extends posteriorly and superiorly. The fimbria and crus of the fornix are key landmarks.

### 4. Volumetric Calculation:

- The segmentation software will automatically calculate the volume of the traced ROI by summing the area of the hippocampus on each slice and multiplying by the slice thickness.

### 5. Quality Control:

- All segmentations should be reviewed by a second trained analyst to ensure consistency and accuracy. Inter-rater and intra-rater reliability should be established.

## Protocol 2: Stereological Estimation of Hippocampal Volume

Stereology provides an unbiased and quantitative method for estimating the volume of three-dimensional structures from two-dimensional sections. The Cavalieri principle is the foundation of this technique.

### 1. Tissue Preparation:

- **Perfusion and Fixation:** Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- **Post-fixation:** Remove the brain and post-fix in 4% PFA overnight at 4°C.
- **Cryoprotection:** Transfer the brain to a 30% sucrose solution in PBS until it sinks.
- **Freezing and Sectioning:** Freeze the brain and cut coronal sections of a known and uniform thickness (e.g., 40  $\mu\text{m}$ ) using a cryostat or freezing microtome. Collect every  $n$ th section (e.g., every 5th section) in series.

### 2. Staining:

- Mount the collected sections on slides.
- Perform a Nissl stain (e.g., with cresyl violet) to visualize the cytoarchitecture of the hippocampus.

### 3. Stereological Analysis:

- **Equipment:** Use a microscope equipped with a motorized stage, a camera, and stereology software (e.g., Stereo Investigator).
- **Delineation of the Hippocampus:** At low magnification (e.g., 4x or 10x), trace the boundary of the hippocampus on each section.
- **Application of the Cavalieri Estimator:**
  - The software will overlay a grid of points with a known area associated with each point ( $a(p)$ ) onto the delineated hippocampus.
  - Count the number of points ( $P$ ) that fall within the hippocampal boundary for each section.

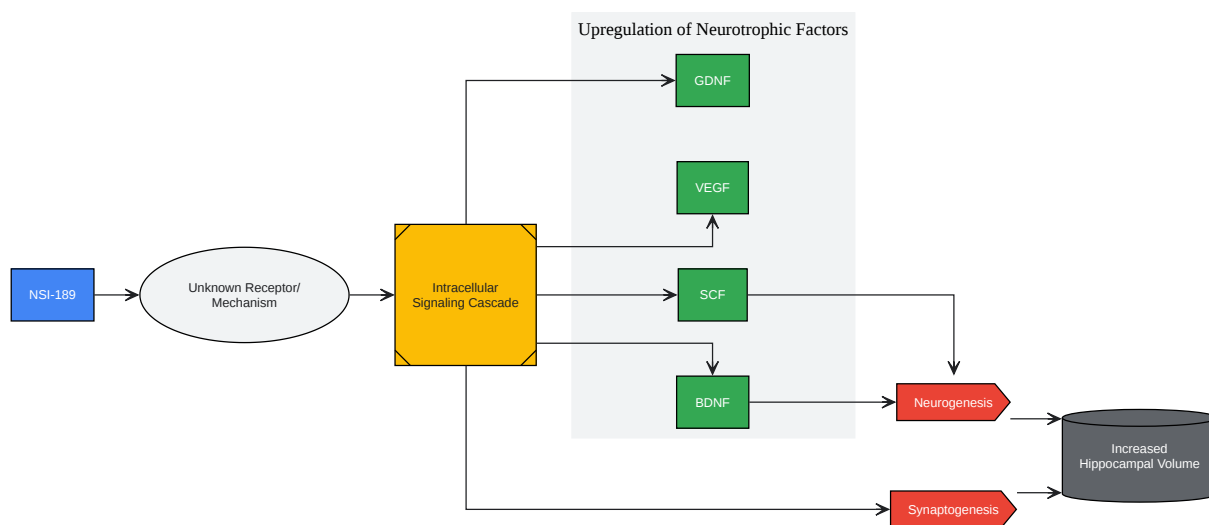
- Volume Calculation: The volume (V) of the hippocampus is estimated using the following formula:  $V = \Sigma P * t * (1/ssf) * a(p)$  Where:
  - $\Sigma P$  is the sum of points counted across all sections.
  - $t$  is the section thickness.
  - $ssf$  is the section sampling fraction (e.g., 1/5 if every 5th section was collected).
  - $a(p)$  is the area associated with each point on the grid.

#### 4. Data Analysis:

- Calculate the total hippocampal volume for each animal.
- Perform statistical analysis to compare the hippocampal volumes between the NSI-189 treated group and the control group.

## Visualizations

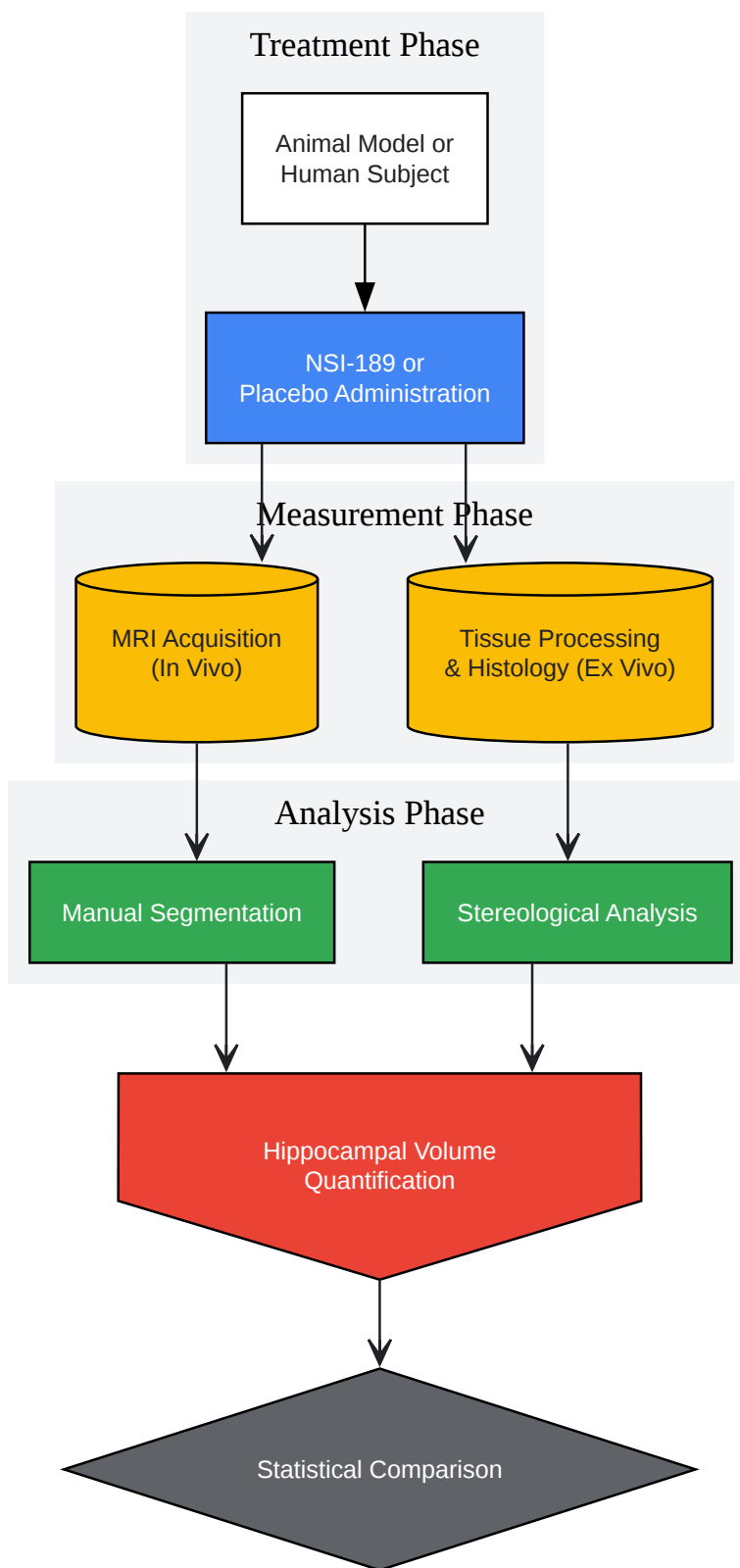
### NSI-189 Proposed Signaling Pathway



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Caption: Proposed signaling pathway of NSI-189 leading to increased hippocampal volume.

## Experimental Workflow for Hippocampal Volume Measurement



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Caption: Experimental workflow for measuring hippocampal volume after NSI-189 treatment.



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